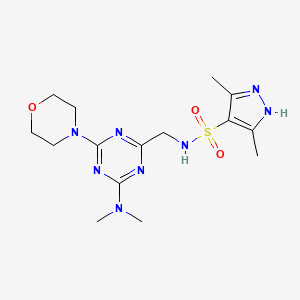

![molecular formula C18H19FN6O2 B2603450 7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-00-4](/img/structure/B2603450.png)

7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a novel heterocycle . It is a derivative of purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines . The molecular formula of this compound is C21H24FN7O3 .

Synthesis Analysis

The synthesis of this compound involves several steps. The initial step involves the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid to obtain 7, 8-diamino-1, 3-dimethylxanthine . This intermediate is then heated with hydrochloric acid to yield 2, 4, 7, 9-tetramethylpurino[7,8-g]-6-azapteridine-1, 3, 8, 10 (2 H, 4 H, 7 H, 9 H)-tetrone . This product is identical to the compound obtained by the reaction of the intermediate with alloxan followed by methylation . The final step involves the treatment of this product with alkylamines to yield the desired compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the use of 8-aminotheophylline, hydroxylamine-Ο-sulfonic acid, hydrochloric acid, and alkylamines .Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives, have shown potential as multitarget drugs for neurodegenerative diseases by acting as dual-target-directed A1/A2A adenosine receptor antagonists. These compounds have been evaluated for their ability to inhibit monoamine oxidases (MAO), with several demonstrating triple-target inhibition, which is significant for symptomatic as well as disease-modifying treatment of neurodegenerative diseases. This approach is expected to offer advantages over single-target therapeutics by addressing multiple pathways relevant to disease progression and symptom management in conditions such as Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).

Potential Antidepressant Agents

Research into 2-fluoro and 3-trifluoromethylphenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has led to the identification of compounds with promising serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological studies have highlighted the potential of these compounds as antidepressant and anxiolytic agents, suggesting a new avenue for the development of treatments for mood disorders. This research underscores the therapeutic potential of fluorinated arylpiperazinylalkyl derivatives of purinediones in mental health, providing a basis for further exploration and development of new treatments (Zagórska et al., 2016).

Anticonvulsant Activity

Investigations into the anticonvulsant activity of analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, featuring isosteric replacements of the imidazole ring, have provided insights into the structure-activity relationships influencing anti-MES (maximal electroshock-induced seizures) activity. These studies contribute to our understanding of how subtle changes in molecular structure can impact the efficacy of purine derivatives in seizure management, highlighting the importance of electrostatic interactions in drug design for neurological conditions (Kelley et al., 1995).

properties

IUPAC Name |

7-[(2-fluorophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c1-10-11(2)25-14-15(20-17(25)23(4)21-10)22(3)18(27)24(16(14)26)9-12-7-5-6-8-13(12)19/h5-8,11H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBWLTJAABQEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-fluorophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

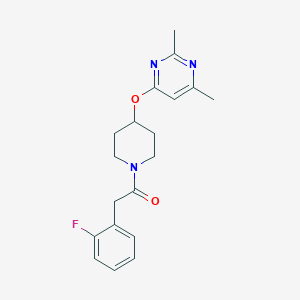

![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)

![N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2603368.png)

![8-[2-(3,5-Dimethylpiperidyl)ethyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2603373.png)

![3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2603376.png)

![N-(1-cyanocyclobutyl)-1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2603377.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)

![Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B2603383.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2603384.png)

![3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2603386.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2603387.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2603388.png)

![(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide](/img/structure/B2603389.png)